molecular formula C9H6N2O3 B079280 4-(4-Nitrophenyl)oxazole CAS No. 13382-61-1

4-(4-Nitrophenyl)oxazole

Cat. No. B079280
CAS RN: 13382-61-1
M. Wt: 190.16 g/mol
InChI Key: STSISQMFQWBGLZ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)oxazole is a chemical compound that has been the focus of various scientific studies due to its unique properties and potential applications in different fields of chemistry. This compound is characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the 4-position, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of this compound and its derivatives involves several chemical strategies, including cycloaddition reactions, condensation, and the use of enamines. For instance, Almirante et al. (1986) detailed cycloaddition reactions of 4-nitrophenylazide with enamines, leading to the formation of cycloadducts with significant structural complexity (Almirante et al., 1986). Similarly, Abdallah et al. (2007) explored the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, yielding various derivatives through reactions with aromatic diazonium salt (Abdallah et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been examined through X-ray crystallography and computational methods, providing insight into their geometric and electronic configurations. For example, Hu et al. (2007) synthesized a related compound and analyzed its structure, revealing the orientations of different substituent rings relative to the triazole ring (Hu et al., 2007).

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structures of aminodienes containing an oxazole fragment, including a variant of 4-(4-Nitrophenyl)oxazole, have been studied, providing insights into molecular design and interactions in crystallography (Rybakov et al., 2002).

  • Antioxidant and Anticancer Activity : Novel 2,4-disubstitued oxazoles, including derivatives of this compound, have been synthesized and evaluated for in vitro antioxidant and anticancer activities, highlighting their potential in pharmaceutical applications (Mathew et al., 2013).

  • Antibacterial Properties : Some this compound derivatives have been identified to possess antibacterial activity, useful in the development of new antibacterial agents (Reddy & Somayajulu, 1971).

  • Repositioning for Neglected Tropical Diseases : Research on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, related to this compound, has been conducted for potential use against visceral leishmaniasis, a neglected tropical disease (Thompson et al., 2016).

  • Diels–Alder Reaction Study : The reactivity of this compound in Diels–Alder reactions has been explored, contributing to organic chemistry and material science (Ibata et al., 1992).

  • Toxicity Studies : Acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and their derivatives, related to this compound, has been investigated, providing important data for drug safety (Shcherbak et al., 2014).

  • Anti-Anoxic Activity : Novel 4-arylazole derivatives, related to this compound, have been synthesized and evaluated for their anti-anoxic activities, indicating their potential in treating anoxia-related conditions (Ohkubo et al., 1995).

  • Antimicrobial Activity : Triazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities, contributing to the development of new antimicrobial agents (Upmanyu et al., 2011).

  • Flexible Synthesis of Functionalised 4-Aminooxazoles : A study on the efficient intermolecular reaction between an ynamide and an N-acylpyridinium N-aminide to synthesize complex 4-aminooxazoles indicates the versatility of oxazole derivatives in synthesis and catalysis (Gillie et al., 2016).

  • Synthesis of Biphenyl Oxazole Derivatives : Biphenyl oxazole derivatives, structurally related to this compound, have been synthesized and evaluated as inhibitors of nucleotide pyrophosphatase/phosphodiesterase, showing their potential in medicinal chemistry (Ahmad et al., 2020).

Safety and Hazards

4-(4-Nitrophenyl)oxazole is associated with certain safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for 4-(4-Nitrophenyl)oxazole and similar compounds are vast. Given their wide spectrum of biological activities, these compounds are likely to continue being a focus of research in medicinal chemistry . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , indicating potential future directions in the field of nanotechnology.

properties

IUPAC Name

4-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSISQMFQWBGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561723
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13382-61-1
Record name 4-(4-Nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenyloxazole (1 g, 6.89 mmol) was dissolved in concentrated sulfuric acid (5 mL) at 0° C. A cold solution of nitrating mixture (prepared by adding 3 mL conc. nitric acid to 5 mL of ice-cold conc. sulfuric acid) was added over 10 minutes. The mixture was allowed to warm to r.t. and stirred for 1 h. The resulting solution was poured into ice-cold water giving a white precipitate, which was filtered and washed thoroughly with water. The solid was dissolved in DCM and washed with water then brine. The organic phase was dried over sodium sulfate and concentrated to yield 4-(4-nitro-phenyl)-oxazole (550 mg, 42%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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